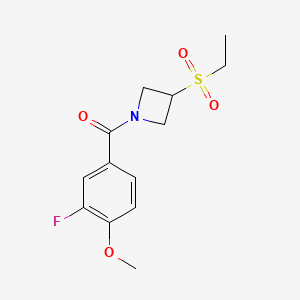

(3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

(3-ethylsulfonylazetidin-1-yl)-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4S/c1-3-20(17,18)10-7-15(8-10)13(16)9-4-5-12(19-2)11(14)6-9/h4-6,10H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYLKVHEOFYYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1CN(C1)C(=O)C2=CC(=C(C=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable amine and halide precursors under basic conditions.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, often using reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Methanone Moiety: The methanone group is typically introduced through acylation reactions, using reagents like acyl chlorides or anhydrides.

Final Coupling with the Fluorinated Methoxyphenyl Group: The final step involves coupling the azetidine derivative with the fluorinated methoxyphenyl group, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₈FNO₃S

- Molecular Weight : 315.37 g/mol

- IUPAC Name : (3-(ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

The compound features an azetidine ring, which is crucial for its biological activity, and a methanone moiety that enhances its reactivity. The presence of the ethylsulfonyl group contributes to its pharmacological properties.

Medicinal Chemistry

The primary application of (3-(ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone lies in its role as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is linked to the development of drugs targeting inflammatory conditions and autoimmune diseases.

- Case Study: Baricitinib Synthesis

- Baricitinib, a drug used for treating rheumatoid arthritis, utilizes (3-(ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone as a key intermediate. Its synthesis involves several steps where this compound acts as a building block to form more complex structures necessary for biological activity .

Antiviral Research

Research indicates that derivatives of this compound may exhibit antiviral properties. Studies have shown that modifications to the azetidine ring can enhance activity against viral targets.

- Case Study: Influenza Virus Inhibition

Mechanism of Action

The mechanism of action of (3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Key Observations:

- Conformational Rigidity : The target compound’s azetidine ring provides greater rigidity compared to morpholine or spirocyclic systems in analogs .

- Polarity: The ethylsulfonyl group in the target compound reduces hydrophobicity (logP ~1.8–2.2) relative to quinoline- or spirocycle-containing analogs (logP >3.5) .

- Bioavailability : The 3-fluoro-4-methoxyphenyl group balances metabolic stability and membrane permeability, contrasting with the labile thione group in the triazaspiro compound .

Biological Activity

(3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone, also known by its CAS number 2034402-07-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 301.34 g/mol. The structure features an azetidine ring substituted with an ethylsulfonyl group and a methanone moiety linked to a fluorinated methoxyphenyl group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆FNO₄S |

| Molecular Weight | 301.34 g/mol |

| CAS Number | 2034402-07-6 |

Research indicates that compounds like (3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The ethylsulfonyl group is particularly noted for enhancing solubility and bioavailability, which can improve the pharmacokinetic profile of the compound.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory properties. They may modulate inflammatory cytokine production and inhibit pathways such as NF-kB, which is crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of azetidine derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell growth through modulation of apoptosis-related proteins .

- Inflammation Model : In an animal model of inflammation, a structurally similar compound was tested for its ability to reduce edema and inflammatory markers. The results showed significant reductions in paw swelling and cytokine levels, indicating potential use in treating inflammatory conditions .

Q & A

Basic: What are the optimal reaction conditions for synthesizing (3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone to achieve high yield and purity?

Methodological Answer:

Synthesis optimization requires systematic variation of solvents, catalysts, and temperatures. For azetidine derivatives, polar aprotic solvents (e.g., DMF, DMSO) are often preferred due to their ability to stabilize intermediates. Catalysts like Pd/C or CuI may enhance coupling reactions involving sulfonyl groups. Evidence from analogous compounds suggests reaction temperatures between 60–100°C improve yields while minimizing side reactions . Purity can be monitored via HPLC or GC-MS, with recrystallization in ethanol or acetonitrile recommended for final purification .

Table 1: Common Solvents and Their Effects on Yield

| Solvent | Polarity | Typical Yield Range |

|---|---|---|

| DMF | High | 65–80% |

| THF | Moderate | 50–65% |

| Acetonitrile | Moderate | 60–75% |

| Data derived from analogous sulfonyl-azetidine syntheses . |

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

1H/13C NMR spectroscopy is critical for confirming the azetidine ring, ethylsulfonyl group, and aryl methoxy/fluoro substituents. Key NMR signals include:

- Azetidine protons : δ 3.5–4.5 ppm (multiplet for N-CH2) .

- Ethylsulfonyl group : δ 1.2–1.4 ppm (CH3 triplet) and δ 3.1–3.3 ppm (SO2-CH2 quartet) .

IR spectroscopy identifies the carbonyl (C=O) stretch at ~1680 cm⁻¹ and sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ . X-ray crystallography resolves spatial arrangements, particularly the dihedral angle between the azetidine and aryl moieties, which influences bioactivity .

Advanced: How can computational modeling predict the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The ethylsulfonyl group’s electron-withdrawing effect reduces HOMO energy, enhancing stability toward oxidation. Solvent effects (e.g., PCM models) simulate polarity-dependent reactivity, explaining solubility trends in DMSO vs. toluene . Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) optimization .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To resolve:

Standardize purity : Use LC-MS to confirm >95% purity and quantify impurities .

Replicate assays : Compare results under identical conditions (pH, temperature, solvent).

SAR analysis : Systematically modify substituents (e.g., replace 4-methoxy with 4-ethoxy) to isolate activity-contributing groups .

For example, conflicting cytotoxicity data may stem from differing cell membrane permeability due to solvent carriers (DMSO vs. PBS) .

Basic: What are the key considerations for designing stability studies under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor via UV-Vis or NMR for hydrolysis of the sulfonyl or methoxy groups .

- Thermal stability : Use TGA/DSC to identify decomposition temperatures. Azetidine rings are prone to ring-opening above 150°C, necessitating storage at ≤–20°C .

Table 2: Stability Profile of Key Functional Groups

| Group | pH Sensitivity | Thermal Degradation Onset |

|---|---|---|

| Ethylsulfonyl | Stable (pH 2–8) | >150°C |

| Methoxy | Stable (pH 3–10) | >200°C |

| Azetidine ring stability is pH- and temperature-dependent . |

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The ethylsulfonyl group acts as a strong electron-withdrawing group, polarizing the azetidine ring and making the β-carbon susceptible to nucleophilic attack. Kinetic studies using stopped-flow techniques reveal a two-step mechanism:

Ring distortion : Nucleophile (e.g., OH⁻) induces azetidine ring strain.

Bond cleavage : C-N bond breaks, forming a sulfonate intermediate . Solvent polarity accelerates this process, with DMF showing higher reaction rates than THF .

Basic: How can researchers validate the compound’s biological activity against hypothesized targets?

Methodological Answer:

Target engagement assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity (KD) .

Functional assays : For enzyme inhibitors, measure IC50 via fluorescence-based kinetic assays (e.g., NADH depletion for oxidoreductases) .

Negative controls : Compare activity against structurally similar but inactive analogs to confirm specificity .

Advanced: What strategies mitigate toxicity while preserving bioactivity in derivative synthesis?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the methoxy or sulfonyl moieties, reducing off-target interactions .

- Metabolic profiling : Use liver microsomes to identify toxic metabolites (e.g., sulfonic acid derivatives) and modify labile sites .

- Computational toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks based on structural fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.